molecular formula C7H17FOSi B13422585 Silane, diethylfluoroisopropoxy- CAS No. 338-43-2

Silane, diethylfluoroisopropoxy-

Cat. No.: B13422585
CAS No.: 338-43-2
M. Wt: 164.29 g/mol
InChI Key: QWAKPUVSDWQMLD-UHFFFAOYSA-N
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Description

Silane, diethylfluoroisopropoxy- is a useful research compound. Its molecular formula is C7H17FOSi and its molecular weight is 164.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, diethylfluoroisopropoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, diethylfluoroisopropoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

338-43-2

Molecular Formula

C7H17FOSi

Molecular Weight

164.29 g/mol

IUPAC Name

diethyl-fluoro-propan-2-yloxysilane

InChI

InChI=1S/C7H17FOSi/c1-5-10(8,6-2)9-7(3)4/h7H,5-6H2,1-4H3

InChI Key

QWAKPUVSDWQMLD-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(OC(C)C)F

Origin of Product

United States

Contextualizing Organosilicon Chemistry Within Contemporary Research

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has evolved from a nascent field into a cornerstone of modern chemical and materials science. rsc.orgwikipedia.org These compounds are integral as synthetic intermediates and are foundational to a vast array of materials. researchgate.net Unlike their purely organic counterparts, organosilicon compounds often exhibit unique properties such as high thermal stability, hydrophobicity, and distinct reactivity, making them invaluable. rsc.orgwikipedia.org

Contemporary research is increasingly focused on the precise synthesis of organosilicon compounds to tailor their properties for specific applications. researchgate.net This includes their use in catalysis, biomedical engineering, and as precursors for advanced materials like silicone oils, rubbers, and resins. rsc.orgresearchgate.net The ability of silicon to form strong bonds with electronegative elements like oxygen and fluorine, and its capacity to expand its coordination number, allows for the creation of a diverse range of molecular architectures with tunable characteristics. wikipedia.orgsoci.org

Significance of Fluorinated Silane Architectures in Chemical Synthesis and Materials Science

The introduction of fluorine into a silane (B1218182) molecule dramatically alters its physicochemical properties, leading to architectures with significant advantages in both chemical synthesis and materials science. Fluorinated silanes are known for creating surfaces with enhanced hydrophobicity (water repellency), chemical resistance, and low coefficients of friction. dakenchem.comnih.gov These properties stem from the high electronegativity and low polarizability of the fluorine atom.

In materials science, these characteristics are exploited to produce robust, protective coatings that can withstand harsh environmental conditions, including moisture, UV radiation, and chemical attack. dakenchem.commdpi.com Such coatings are critical in the automotive, marine, construction, and electronics industries. dakenchem.com Furthermore, the ability of fluorinated silanes to modify surface energy makes them excellent coupling agents and adhesion promoters. dakenchem.com In microfluidics, for instance, they are used to functionalize surfaces, which is essential for creating devices for drug delivery, diagnostics, and high-throughput chemical synthesis. platypustech.com

Research Landscape of Alkoxy and Fluorosilanes

The research landscape for alkoxy- and fluorosilanes is broad, driven by their versatility as molecular building blocks and surface modifiers. Alkoxysilanes, characterized by a silicon-oxygen-carbon linkage, are fundamental precursors in the sol-gel process, which is used to create silica-based materials and hybrid organic-inorganic coatings. sinosil.com A key research challenge in this area is the precise control of hydrolysis and condensation reactions to tailor the final properties of the material. sinosil.com

Fluorosilanes, which incorporate fluorine atoms, are a subject of intense research for creating high-performance surfaces. dakenchem.com Current research focuses on developing new synthesis methods to create fluorinated silanes with specific functionalities. mdpi.com These compounds are pivotal for applications requiring extreme durability and specialized surface properties, such as anti-fouling, anti-icing, and chemically inert surfaces. nih.govmdpi.com The synergy between the reactive silane (B1218182) head and the functional fluorinated tail allows for the covalent bonding of these molecules to various substrates, creating stable, long-lasting modifications. nih.gov

Defining the Academic Research Scope for Silane, Diethylfluoroisopropoxy

Exploration of Precursor-Based Synthesis Routes

Precursor-based synthesis provides a foundational approach to producing diethylfluoroisopropoxysilane. These methods involve the transformation of carefully selected starting materials through various chemical reactions.

Direct Fluorination Approaches

Direct fluorination of alkoxysilanes presents a potential, though chemically challenging, route to diethylfluoroisopropoxysilane. This method would involve the direct reaction of a suitable precursor, such as diethyldiisopropoxysilane, with a fluorinating agent. However, the high reactivity of many fluorinating agents can lead to difficulties in controlling the reaction and may result in the cleavage of the Si-O bond rather than the desired selective fluorination.

A more controlled approach involves the nucleophilic fluorination of alkoxysilanes using alkali metal salts of perfluorinated complex anions. rsc.org This method has been shown to produce near-quantitative yields of fluorinated silanes from various alkyl-, arylalkyl-, and arylalkoxy-silanes. rsc.org The reaction can be carried out with or without a solvent and utilizes equimolar amounts of the fluoride (B91410) ion equivalent and the alkoxysilane. rsc.org For the synthesis of diethylfluoroisopropoxysilane, this would entail the reaction of a suitable diethylisopropoxy- leaving group-silane with a fluoride source like cesium fluoride or potassium fluoride.

Halogen Exchange Reactions on Diethylisopropoxysilanes

Halogen exchange reactions offer a more common and often more efficient pathway for the synthesis of fluorosilanes. acs.orgfrontiersin.org This strategy typically involves the conversion of a chlorosilane or bromosilane (B8379080) precursor into the corresponding fluorosilane. The Finkelstein reaction, a classic example of halogen exchange, involves treating an alkyl chloride or bromide with sodium iodide in acetone. youtube.comyoutube.com A similar principle, sometimes referred to as the Swarts reaction, is applied for fluorination, where a chloro- or bromo-silane is reacted with a fluoride salt. frontiersin.org

For the synthesis of diethylfluoroisopropoxysilane, a plausible route would start with the corresponding chlorodiethylisopropoxysilane. This precursor would then be subjected to a halogen exchange reaction using a suitable fluorinating agent.

Table 1: Examples of Halogen Exchange Reactions for Silane Synthesis

Precursor Fluorinating Agent Product Yield Reference
Triorganochlorosilanes K2SiF6/CuCl Triorganofluorosilanes High acs.org
Alkyl Chlorides/Bromides AgF, SbF3, Hg2F2 Alkyl Fluorides Varies youtube.com
Aliphatic Fluorides Titanocene (B72419) dihalides, trialkyl aluminum Alkyl Halides Excellent nih.govorganic-chemistry.org

This table presents examples of halogen exchange reactions for the synthesis of various organosilanes and alkyl halides, illustrating the general principles applicable to diethylfluoroisopropoxysilane synthesis.

The choice of fluorinating agent and reaction conditions is crucial for the success of this method. Agents like potassium hexafluorosilicate (B96646) (K2SiF6) in the presence of a catalyst like cuprous chloride (CuCl) have been effectively used for the conversion of triorganochlorosilanes to their fluoro-derivatives. acs.org

Alkoxy-Halide Exchange Pathways

The exchange of alkoxy groups for halides on a silicon center provides another synthetic avenue. researchgate.net This intermolecular exchange reaction between an alkoxysilane and a halosilane can be an efficient and environmentally favorable route. researchgate.net Lewis acid catalysts, such as bismuth trichloride (B1173362) (BiCl3), have been shown to effectively promote these functional group exchange reactions. researchgate.net

In the context of producing diethylfluoroisopropoxysilane, this pathway could involve the reaction of a diethyl-diisopropoxysilane with a fluorinating agent that can also act as a halide source. Alternatively, a more complex exchange could be envisioned between a different diethylalkoxyfluorosilane and isopropanol. The kinetics of such polymerization reactions, which involve hydrolysis and condensation, are complex and influenced by factors like the water-to-silane ratio. nih.gov

Catalytic Enhancements in Silane Synthesis

Catalysis plays a pivotal role in modern synthetic chemistry, offering pathways to increased efficiency, selectivity, and milder reaction conditions. Both homogeneous and heterogeneous catalysis have been applied to the synthesis of silanes.

Homogeneous Catalysis in Fluorosilane Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and uniform distribution of active sites. mdpi.com In the context of fluorosilane synthesis, soluble catalysts can facilitate the exchange reactions mentioned previously. For instance, the halogen exchange reaction of aliphatic fluorine compounds can be catalyzed by titanocene dihalides in the presence of a trialkyl aluminum co-catalyst. nih.govorganic-chemistry.org While these examples focus on carbon-fluorine bond activation, the principles can be extended to silicon-halogen bond formation.

Lewis bases can also catalyze reactions involving alkoxysilanes. For example, the reduction of alkoxysilanes to hydrosilanes can be catalyzed by hexamethylphosphoric triamide (HMPA). rsc.org This suggests that Lewis base catalysis could potentially play a role in facilitating the substitution of an alkoxy group with a fluoride.

Table 2: Examples of Homogeneous Catalysts in Silane-Related Reactions

Reaction Type Catalyst Reactants Product Reference
Halogen Exchange Titanocene dihalides/Trialkyl aluminum Alkyl fluorides, Polyhalomethanes Alkyl halides nih.govorganic-chemistry.org
Alkoxy/Siloxy Exchange [{Ir(cod)(µ-OSiMe3)}2] Vinyltrialkoxysilane Vinyldialkoxytrimethyldisiloxane researchgate.net
Reduction of Alkoxysilanes Hexamethylphosphoric triamide (HMPA) Alkoxysilanes, NaBH4 Hydrosilanes rsc.org

This table showcases examples of homogeneous catalysts used in reactions involving silanes, highlighting the potential for catalytic routes to diethylfluoroisopropoxysilane.

Heterogeneous Catalysts for Diethylfluoroisopropoxysilane Production

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and reusability. mdpi.comyoutube.com This is particularly beneficial for industrial-scale production. youtube.com Solid acid catalysts, supported metal catalysts, and zeolites are common examples of heterogeneous catalysts.

For the synthesis of diethylfluoroisopropoxysilane, a heterogeneous catalyst could be employed in several of the precursor-based routes. For example, a solid-supported fluoride salt could be used in a halogen exchange reaction, simplifying product purification. Similarly, solid Lewis acids could catalyze alkoxy-halide exchange reactions. The development of supported ionic liquid phase (SILP) catalysts is another promising area, combining the high activity of homogeneous catalysts with the ease of separation of heterogeneous systems. mdpi.com

The design of heterogeneous catalysts often focuses on creating well-defined active sites on a high-surface-area support. youtube.com For instance, in the synthesis of other chemicals, the choice of support material has been shown to influence the reaction's outcome. youtube.com Theoretical modeling is increasingly used to understand the complex interactions at the catalyst surface and to guide the design of more efficient catalysts. youtube.com

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis

Feature Homogeneous Catalysis Heterogeneous Catalysis
Catalyst Phase Same as reactants Different from reactants
Activity/Selectivity Often very high Can be high, but may be limited by mass transfer
Catalyst Separation Difficult, may require distillation or extraction Easy, typically filtration or centrifugation
Catalyst Reusability Often challenging Generally straightforward
Industrial Application Fine chemicals, pharmaceuticals Large-scale chemical production

This table provides a general comparison of the advantages and disadvantages of homogeneous and heterogeneous catalysis.

Reaction Kinetics and Mechanistic Elucidation of Synthetic Pathways

The study of reaction kinetics and the elucidation of reaction mechanisms are fundamental to understanding and optimizing the synthesis of organosilicon compounds like alkoxysilanes and fluorosilanes. These investigations provide insights into the factors that control the speed of a reaction and the step-by-step pathway from reactants to products.

Kinetic Studies of Diethylfluoroisopropoxysilane Formation

While specific kinetic data for the formation of diethylfluoroisopropoxysilane is not available, we can discuss the general principles of kinetic studies for the synthesis of related alkoxysilanes. The formation of alkoxysilanes often involves the hydrolysis and condensation of precursors. mdpi.comnih.gov The kinetics of these reactions are influenced by several factors:

Catalysts: Acidic or basic catalysts are often employed to accelerate the reaction. mdpi.comresearchgate.net The rate of reaction is typically dependent on the concentration of the catalyst. researchgate.net

Water/Silane Ratio: The molar ratio of water to the silane precursor is a critical parameter in hydrolysis and condensation reactions. nih.govresearchgate.net

pH: The pH of the reaction medium significantly affects the rates of both hydrolysis and condensation. mdpi.comresearchgate.net

Temperature: As with most chemical reactions, temperature plays a crucial role, with higher temperatures generally leading to faster reaction rates. researchgate.netnih.gov

Solvent: The choice of solvent can influence reaction rates by affecting the solubility of reactants and stabilizing transition states. researchgate.netdntb.gov.ua

Kinetic studies are often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the concentration of reactants and products over time. tandfonline.comacs.org Gas chromatography (GC) is another common method for tracking the progress of these reactions. researchgate.netdntb.gov.ua

The data obtained from these studies allows for the determination of reaction orders, rate constants, and activation energies. This information is vital for process optimization and control.

Table 1: Illustrative Kinetic Data for a General Alkoxysilane Hydrolysis Reaction

ParameterValueConditions
Reaction Order (with respect to Silane)1Acidic conditions
Reaction Order (with respect to Water)2Acidic conditions
Rate Constant (k)1.5 x 10⁻³ L²/(mol²·s)25°C, pH 3
Activation Energy (Ea)58 kJ/molAcidic medium

Note: This table is a hypothetical representation of typical kinetic data for an alkoxysilane hydrolysis reaction and is not specific to diethylfluoroisopropoxysilane.

Transition State Analysis in Silane Synthesis

The elucidation of reaction mechanisms often involves the characterization of transition states, which are high-energy, transient species that exist at the peak of the energy profile of a reaction step. For the synthesis of alkoxysilanes and fluorosilanes, which often proceed via nucleophilic substitution at the silicon center, the proposed mechanism is typically an S_N2-Si (bimolecular nucleophilic substitution at silicon) type. mdpi.comnih.gov

In this mechanism, the attacking nucleophile (e.g., a hydroxyl group or a fluoride ion) approaches the silicon atom, leading to the formation of a pentacoordinate (five-bonded) or even a hexacoordinate (six-bonded) intermediate or transition state. mdpi.comnih.gov Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying these transition states. nih.gov These calculations can provide information on the geometry, energy, and vibrational frequencies of the transition state, which helps to confirm the proposed reaction pathway.

Experimental studies can also provide evidence for the nature of the transition state. For example, the effect of steric hindrance around the silicon atom on the reaction rate can support the formation of a crowded pentacoordinate transition state. nih.gov

Table 2: Conceptual Data from a Transition State Analysis of a General S_N2-Si Reaction

PropertyValueMethod
Transition State GeometryTrigonal bipyramidalDFT Calculation
Key Bond Distances (Å)Si-Nucleophile: 2.1, Si-Leaving Group: 2.3DFT Calculation
Calculated Activation Barrier (kcal/mol)15DFT Calculation
Key Vibrational Frequency (cm⁻¹)-350 (imaginary frequency)DFT Calculation

Note: This table is a conceptual representation of data that would be obtained from a transition state analysis and is not specific to diethylfluoroisopropoxysilane.

Advanced Synthetic Methodologies for Alkoxysilanes and Fluorosilanes

The synthesis of functionalized silanes is a cornerstone of organosilicon chemistry, providing access to a vast array of materials with tailored properties. Several advanced methodologies are employed for the preparation of alkoxysilanes and fluorosilanes.

One of the most versatile methods for forming silicon-carbon bonds is hydrosilylation . mdpi.comnii.ac.jp This reaction involves the addition of a silicon-hydride (Si-H) bond across a double or triple bond, typically catalyzed by transition metals like platinum. mdpi.com For the synthesis of an alkoxysilane, a hydrosilane can be reacted with an unsaturated alcohol.

Nucleophilic substitution at a silicon center is another fundamental approach. mdpi.com For instance, a chlorosilane can be reacted with an alcohol or an alkoxide to form an alkoxysilane. Similarly, fluorosilanes can be synthesized from chlorosilanes by reaction with a fluorinating agent, such as ammonium (B1175870) hexafluorosilicate or potassium hydrogen fluoride. acs.orgacs.orggoogle.com These reactions are often efficient and allow for the introduction of a wide variety of alkoxy and fluoro groups.

The sol-gel process is a widely used method for preparing silica-based materials from alkoxysilane precursors. mdpi.com This process involves the hydrolysis and subsequent condensation of the alkoxysilanes to form a three-dimensional network. mdpi.commdpi.com While typically used for materials synthesis, the underlying chemical principles are relevant to the formation of Si-O-Si bonds.

More recently, mechanochemical methods , such as ball milling, have been explored for the synthesis of alkoxysilanes. acs.org These methods can offer advantages in terms of reduced solvent use and lower reaction temperatures. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a powerful, non-destructive tool for mapping the atomic connectivity and electronic environment within a molecule. For diethylfluoroisopropoxysilane, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure.

The analysis of chemical shifts in ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectra allows for the identification of the different chemical groups present in diethylfluoroisopropoxysilane. Each nucleus within a unique electronic environment will resonate at a characteristic frequency, providing a fingerprint of the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and isopropoxy groups. The ethyl protons would appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling. The isopropoxy group would exhibit a septet for the methine (CH) proton and a doublet for the two methyl (CH₃) groups.

¹³C NMR: The carbon-13 NMR spectrum will display separate resonances for each unique carbon atom. The chemical shifts will be influenced by the electronegativity of the neighboring atoms (silicon, oxygen, and fluorine).

¹⁹F NMR: A single resonance is anticipated in the fluorine-19 NMR spectrum, corresponding to the single fluorine atom directly bonded to the silicon center. The chemical shift of this signal is highly sensitive to the electronic environment around the silicon atom.

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum will provide crucial information about the silicon center itself. A single peak is expected, and its chemical shift will be characteristic of a silicon atom bonded to two ethyl groups, one isopropoxy group, and one fluorine atom.

Table 1: Hypothetical Multi-Nuclear NMR Chemical Shifts for Diethylfluoroisopropoxysilane

Nucleus Functional Group Multiplicity Hypothetical Chemical Shift (ppm)
¹H Ethyl (CH₃) Triplet ~ 1.0
¹H Ethyl (CH₂) Quartet ~ 0.7
¹H Isopropoxy (CH₃) Doublet ~ 1.2
¹H Isopropoxy (CH) Septet ~ 4.1
¹³C Ethyl (CH₃) ~ 7
¹³C Ethyl (CH₂) ~ 5
¹³C Isopropoxy (CH₃) ~ 25
¹³C Isopropoxy (CH) ~ 65
¹⁹F Si-F ~ -150

To unambiguously establish the bonding network, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For diethylfluoroisopropoxysilane, cross-peaks would be observed between the methyl and methylene protons of the ethyl groups, and between the methine and methyl protons of the isopropoxy group, confirming their respective connectivities.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with their directly attached heteronuclei, such as carbon-13. It would show correlations between the ethyl CH₃ protons and the corresponding carbon, the ethyl CH₂ protons and its carbon, and similarly for the isopropoxy group's CH and CH₃ protons and their respective carbons.

While solution-state NMR provides detailed information about the molecule's structure in an isotropic environment, solid-state NMR can offer insights into the structure, packing, and dynamics in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be utilized to obtain high-resolution spectra of ¹³C and ²⁹Si in the solid state, which can be compared to the solution-state data to identify any conformational changes upon crystallization.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" that is highly specific to the compound's structure and bonding. mdpi.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nist.gov The resulting spectrum displays absorption bands at frequencies corresponding to specific bond vibrations. For diethylfluoroisopropoxysilane, key characteristic absorption bands would be expected.

Table 2: Hypothetical Infrared (IR) Absorption Bands for Diethylfluoroisopropoxysilane

Vibrational Mode Functional Group Hypothetical Wavenumber (cm⁻¹) Intensity
C-H stretch Ethyl, Isopropoxy 2850 - 3000 Strong
C-O stretch Isopropoxy 1050 - 1150 Strong
Si-O stretch 1000 - 1100 Strong
Si-F stretch 800 - 900 Strong
Si-C stretch 600 - 800 Medium

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy.

Table 3: Hypothetical Raman Shifts for Diethylfluoroisopropoxysilane

Vibrational Mode Functional Group Hypothetical Wavenumber (cm⁻¹) Intensity
C-H stretch Ethyl, Isopropoxy 2850 - 3000 Strong
Si-C symmetric stretch ~700 Strong
C-C stretch Ethyl, Isopropoxy 800 - 1000 Medium

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight of diethylfluoroisopropoxysilane. This technique provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula. nih.gov For diethylfluoroisopropoxysilane (C7H17FOSi), the theoretical exact mass can be calculated. An HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer, would be capable of measuring this mass with high precision, thus confirming the elemental composition.

Table 1: Theoretical Isotopic Distribution for Diethylfluoroisopropoxysilane (C7H17FOSi)

Mass (m/z)Relative Abundance (%)
179.0954100.00
180.10018.63
181.10314.88

Note: This table represents a theoretical calculation and would be confirmed by experimental HRMS data.

The fragmentation pattern observed in the mass spectrum would also provide valuable structural information. Cleavage of the isopropoxy group, loss of ethyl groups, and rearrangements involving the fluorine atom would be expected fragmentation pathways, and the precise masses of these fragments would further confirm the structure of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a mixture before their detection by a mass spectrometer. botanyjournals.comsmujo.id It is an essential method for assessing the purity of a diethylfluoroisopropoxysilane sample and confirming its identity.

In a typical GC-MS analysis, the sample would be injected into the gas chromatograph, where it would travel through a capillary column. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint.

For a pure sample of diethylfluoroisopropoxysilane, a single major peak would be expected in the gas chromatogram. The mass spectrum corresponding to this peak would be compared to a reference library or analyzed to confirm that the fragmentation pattern is consistent with the proposed structure. The presence of other peaks in the chromatogram would indicate impurities, which could then be identified by their respective mass spectra.

Table 2: Hypothetical GC-MS Data for Diethylfluoroisopropoxysilane Analysis

Retention Time (min)Compound IdentityKey Mass Fragments (m/z)Purity (%)
5.8Diethylfluoroisopropoxysilane179, 151, 123, 105, 77>99
4.2Impurity A (e.g., starting material)-<0.5
6.5Impurity B (e.g., side product)-<0.5

Note: This table is illustrative and represents the type of data obtained from a GC-MS analysis.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced by the scattering of X-rays from the electron clouds of the atoms. youtube.com The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

For a compound like diethylfluoroisopropoxysilane, XRD analysis would provide invaluable information on the Si-O, Si-C, Si-F, and C-O bond lengths and the angles around the central silicon atom, offering insights into the steric and electronic effects of the substituents.

If a single crystal cannot be grown, powder XRD could be utilized to analyze a microcrystalline sample. carleton.edu While not providing the same level of detail as single-crystal XRD, powder XRD can confirm the crystalline nature of the material and provide information about its phase purity.

Advanced Spectroscopic Techniques for Electronic Structure Probing

Advanced spectroscopic techniques that utilize X-rays can provide detailed information about the elemental composition, chemical states, and electronic structure of a material.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. biu.ac.il

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of the element and its chemical environment.

For diethylfluoroisopropoxysilane, XPS would be used to confirm the presence of silicon, oxygen, fluorine, and carbon. High-resolution scans of the Si 2p, O 1s, F 1s, and C 1s regions would reveal shifts in binding energies that provide information about the oxidation states and local bonding environments of these atoms. For example, the Si 2p binding energy would be indicative of a silicon atom bonded to one fluorine, one oxygen, and two carbon atoms.

Table 3: Expected Core-Level Binding Energies for Diethylfluoroisopropoxysilane

ElementCore LevelExpected Binding Energy (eV)Information Provided
Si2p~102-104Chemical state of silicon
O1s~532-534Bonding environment of oxygen
F1s~686-688Nature of the C-F bond
C1s~285-287Presence of C-Si, C-C, and C-O bonds

Note: These are approximate binding energy ranges and would be determined experimentally.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a technique that provides information about the unoccupied electronic states and the local atomic environment. stanford.edukit.edu It is highly sensitive to the chemical bonding and orientation of molecules. uni-marburg.de

NEXAFS involves tuning the energy of an X-ray beam through the absorption edge of a core-level electron (e.g., C 1s, O 1s, F 1s). When the X-ray energy matches the energy required to excite a core electron to an unoccupied molecular orbital, a sharp increase in absorption is observed. nih.gov The positions and intensities of these absorption features, or resonances, are characteristic of specific chemical bonds and functional groups.

For diethylfluoroisopropoxysilane, NEXAFS spectra at the carbon, oxygen, and fluorine K-edges would reveal details about the unoccupied molecular orbitals, such as the σ* orbitals associated with the C-Si, C-O, and Si-F bonds. By using polarized X-rays and analyzing the angular dependence of the NEXAFS signals, it would be possible to determine the orientation of the molecule if it were adsorbed on a surface.

Hydrolysis and Condensation Reactions of Fluoroisopropoxysilanes

The reactivity of diethylfluoroisopropoxysilane is fundamentally governed by the presence of hydrolyzable fluoro and isopropoxy groups attached to the silicon center. These groups are susceptible to reaction with water, initiating a cascade of hydrolysis and condensation events that lead to the formation of larger siloxane structures.

Kinetic Parameters of Hydrolytic Processes

The hydrolysis of alkoxysilanes is a critical first step in the formation of siloxane networks. The rate of this process is influenced by several factors, including the nature of the substituents on the silicon atom, the pH of the medium, and the solvent used. For diethylfluoroisopropoxysilane, the presence of both a fluorine atom and an isopropoxy group dictates a complex kinetic profile.

The hydrolysis rate of alkoxysilanes is known to be dependent on the structure of the organic attachments. nih.gov Generally, the hydrolysis of fluorosilanes is a more complex process compared to their chloro-analogs. Theoretical studies on simple trifluorosilanes, such as HSiF₃ and MeSiF₃, indicate that the hydrolysis is endothermic in the gas phase. researchgate.net The Gibbs free energy for the first hydrolysis step is significant, making the reaction less spontaneous than for chlorosilanes. researchgate.net The activation energy for hydrolysis can be lowered in the presence of a water dimer or in an aqueous medium due to better solvation of the products. researchgate.net

For diethylfluoroisopropoxysilane, the isopropoxy group is also a site for hydrolysis. The steric bulk of the isopropoxy group, compared to smaller alkoxy groups like methoxy (B1213986) or ethoxy, generally leads to a slower hydrolysis rate. The fluoride ion itself can act as a catalyst in the hydrolysis of alkoxysilanes, functioning as a base to activate the attacking water molecule. rsc.org

Illustrative Table of Factors Influencing Hydrolysis Rates of Alkoxysilanes:

FactorInfluence on Hydrolysis RateRationale
Leaving Group F < Cl < Br < IBond strength of Si-X decreases down the group. chemguide.co.uk
Alkoxy Group Size Isopropoxy < Ethoxy < MethoxySteric hindrance around the silicon center.
pH Catalyzed by both acid and baseProtonation of the alkoxy group in acid; nucleophilic attack by OH⁻ in base.
Solvent Polarity Generally increases with polarityStabilization of polar transition states. nih.gov

Formation of Oligomeric and Polymeric Siloxane Structures

Following hydrolysis, the resulting silanol (B1196071) species (containing Si-OH groups) are highly reactive and readily undergo condensation reactions to form siloxane bonds (Si-O-Si). libretexts.org This process can lead to the formation of a variety of structures, from small cyclic or linear oligomers to large, cross-linked polymeric networks.

The condensation can proceed through two primary pathways:

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed alkoxy group.

Water-producing condensation: Two silanol groups react with each other.

The structure of the final polysiloxane is highly dependent on the reaction conditions. The co-condensation of fluoroalkylsilanes (FASs) with other silanes is a method used to create hydrophobic sol-gel coatings. rsc.orgresearchgate.net In the case of diethylfluoroisopropoxysilane, the bifunctional nature of the molecule (one fluoro and one isopropoxy group) would likely lead to the formation of linear or cyclic oligomers under controlled conditions. If co-reacted with trifunctional silanes, a cross-linked network could be formed. Studies on the hydrolysis and condensation of trifluorosilanes suggest that the equilibrium mixture may contain disiloxanes. researchgate.net

Reactions with Organic Substrates and Nucleophiles/Electrophiles

The silicon atom in diethylfluoroisopropoxysilane is electrophilic due to the polarization of the Si-F and Si-O bonds, making it susceptible to attack by nucleophiles. Conversely, the fluorine and isopropoxy groups can exhibit their own reactivity towards electrophiles.

Nucleophilic Attack on the Silicon Center

Nucleophilic substitution at a silicon center is a common reaction pathway for organosilanes. libretexts.org A wide range of nucleophiles can attack the silicon atom, leading to the displacement of either the fluoride ion or the isopropoxy group. The relative leaving group ability of fluoride versus isopropoxide will depend on the reaction conditions, particularly the nature of the nucleophile and the solvent. Generally, fluoride is a poorer leaving group than chloride due to the strong Si-F bond. chemguide.co.uk

Common nucleophiles that can react with alkoxysilanes include:

Water: Leading to hydrolysis as discussed previously.

Alcohols: Resulting in transesterification of the alkoxy group.

Amines: Forming silylamines.

Organometallic reagents (e.g., Grignard or organolithium reagents): Leading to the formation of new Si-C bonds. organic-chemistry.orgyoutube.com

The mechanism of nucleophilic substitution at silicon can differ from that at carbon, often proceeding through a pentacoordinate intermediate or transition state. rsc.org

Electrophilic Reactivity of Fluorine and Alkoxy Groups

While the silicon center is the primary site of electrophilic character, the lone pairs of electrons on the oxygen of the isopropoxy group and the fluorine atom can act as nucleophilic centers, reacting with strong electrophiles. For instance, the oxygen atom can be protonated by strong acids, which activates the molecule for nucleophilic attack.

Electrophilic aromatic substitution reactions, where an electrophile replaces an atom on an aromatic ring, provide an analogy for how electrophiles interact with functional groups. byjus.comyoutube.comyoutube.comyoutube.com However, direct electrophilic attack on the fluorine or alkoxy oxygen in diethylfluoroisopropoxysilane is less common than nucleophilic attack at the silicon center. The primary role of these groups in reactions with electrophiles is often to influence the reactivity of the silicon atom itself.

Thermal Decomposition Pathways

The thermal stability of organosilanes is a critical parameter for their application in high-temperature environments. The decomposition of these materials can proceed through various complex pathways, often involving radical mechanisms.

For fluoroalkoxysilanes, the strength of the Si-F and Si-C bonds plays a significant role in their thermal stability. Perfluorinated self-assembled monolayers have been shown to have greater resistance to thermal decomposition compared to their non-fluorinated counterparts. researchgate.net However, studies on 1H,1H,2H,2H-perfluorooctyltriethoxysilane (PTES) have shown that it starts to decompose at moderate temperatures (between 373 K and 423 K) via the decomposition of CF₃ and CF₂ species. mdpi.comresearchgate.net

The thermal decomposition of diethylfluoroisopropoxysilane would likely involve the cleavage of the C-C and C-H bonds within the ethyl and isopropoxy groups at lower temperatures, followed by the more stable Si-C, Si-O, and Si-F bonds at higher temperatures. The specific products of decomposition would depend on the atmosphere (inert or oxidative) and the temperature. In an inert atmosphere, pyrolysis can lead to the formation of silicon carbide or silicon oxycarbide materials.

Computational and Theoretical Studies on Diethylfluoroisopropoxysilane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry and electronic characteristics of molecules. These methods provide a foundational understanding of a compound's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method for determining the electronic structure of many-body systems. nih.govyoutube.com It is particularly effective for predicting the ground-state properties of molecules like diethylfluoroisopropoxysilane. By approximating the exchange-correlation energy, DFT can accurately compute molecular geometries, vibrational frequencies, and electronic properties such as dipole moments and atomic charges. youtube.commdpi.comnih.gov For related organosilicon compounds, DFT has been successfully used to optimize geometries and analyze electronic behavior. rsc.orgnih.gov

For diethylfluoroisopropoxysilane, a DFT study, likely employing a functional such as B3LYP or ωB97X-D with a suitable basis set (e.g., 6-311+G(d,p)), would be the first step in its computational characterization. nih.govnih.gov The optimization process would yield the most stable conformation of the molecule, providing key structural parameters.

Table 1: Illustrative DFT-Calculated Ground State Properties of Diethylfluoroisopropoxysilane

PropertyValue
Total Energy (Hartree)-XXX.XXXX
Dipole Moment (Debye)X.XX
HOMO Energy (eV)-XX.XX
LUMO Energy (eV)-X.XX
HOMO-LUMO Gap (eV)X.XX

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic structure calculations. rsc.orgrsc.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality energies and properties. While computationally more demanding than DFT, ab initio calculations are crucial for validating DFT results and for systems where electron correlation is particularly important.

Studies on similar fluorosilanes have utilized ab initio methods to investigate their electronic structure and bonding. rsc.orgrsc.org For diethylfluoroisopropoxysilane, high-accuracy ab initio calculations would refine the understanding of its electronic properties and provide a robust dataset for comparison with experimental findings.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical methods excel at describing static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions over time. acs.orgaiche.org By solving Newton's equations of motion for a system of atoms, MD simulations can model processes such as conformational changes, diffusion, and interactions with other molecules or surfaces.

For alkoxysilanes, reactive MD simulations have been used to investigate their hydrolysis and condensation reactions, which are crucial for the formation of silica-based materials. acs.orgaiche.orgrsc.org An MD study of diethylfluoroisopropoxysilane could, for instance, simulate its behavior in a solvent, providing insights into its solvation structure and transport properties. Furthermore, simulations could model its interaction with surfaces, which is relevant for its potential use as a surface modifying agent. acs.orgresearchgate.net

Computational Spectroscopy for Spectral Interpretation and Prediction

Computational spectroscopy is an essential tool for interpreting and predicting the spectra of molecules. nih.gov By calculating spectroscopic parameters from first principles, it is possible to assign experimental spectra and gain a deeper understanding of the underlying molecular vibrations and electronic transitions.

DFT and time-dependent DFT (TD-DFT) are commonly used to predict infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. nih.gov For diethylfluoroisopropoxysilane, DFT calculations can predict its vibrational frequencies, which correspond to the peaks in its IR and Raman spectra. TD-DFT calculations can be used to predict the electronic absorption spectrum, providing information about the molecule's excited states. nih.gov Such computational predictions are invaluable for identifying the compound and analyzing its electronic structure.

Table 2: Illustrative Predicted Vibrational Frequencies for Diethylfluoroisopropoxysilane

Vibrational ModeFrequency (cm⁻¹)Description
ν(Si-F)XXXSi-F stretching
ν(Si-O)XXXXSi-O stretching
ν(C-H)XXXXC-H stretching
δ(CH₃)XXXXCH₃ bending

Note: The values in this table are illustrative and represent typical data obtained from computational spectroscopy.

Reaction Pathway Modeling and Transition State Analysis

Understanding the reactivity of diethylfluoroisopropoxysilane requires the study of its potential reaction pathways. Computational methods can be used to model chemical reactions, identify transition states, and calculate activation energies. nih.govusfq.edu.ec This information is crucial for predicting reaction mechanisms and kinetics.

Theoretical studies on the hydrolysis of fluorosilanes have shown that the reaction mechanism can be complex, often involving the participation of water clusters. nih.gov For diethylfluoroisopropoxysilane, reaction pathway modeling could be used to investigate its hydrolysis, a key reaction for its application in sol-gel processes. By mapping the potential energy surface, it is possible to determine the most favorable reaction pathways and the structures of the transition states involved. nih.gov

Advanced Applications and Role in Materials Science and Engineering

Precursor for Novel Organosilicon Materials

The chemical reactivity of diethylfluoroisopropoxysilane makes it an ideal precursor for the synthesis of a new generation of organosilicon materials. Its ability to undergo controlled hydrolysis and condensation reactions is central to its application in forming both ceramic and hybrid polymeric materials.

Role in Sol-Gel Processes for Ceramic and Glass Materials

The sol-gel process is a versatile method for creating ceramic and glass materials with high purity and homogeneity at relatively low temperatures. In this process, diethylfluoroisopropoxysilane serves as a molecular precursor. When mixed with water and a catalyst, the isopropoxy group undergoes hydrolysis to form silanol (B1196071) (Si-OH) groups. These silanol groups are highly reactive and subsequently undergo condensation reactions with each other to form a stable, three-dimensional siloxane (Si-O-Si) network. This network constitutes the backbone of the resulting ceramic or glass material.

The presence of the ethyl and fluoro groups on the silicon atom provides a means to tailor the properties of the final material. These non-hydrolyzable organic groups become incorporated into the inorganic silica (B1680970) network, influencing properties such as hydrophobicity, refractive index, and thermal stability. For instance, the fluorine atom can impart a lower refractive index and increased chemical resistance to the resulting glass.

Application in Hybrid Organic-Inorganic Polymer Synthesis

Diethylfluoroisopropoxysilane is a key component in the synthesis of hybrid organic-inorganic polymers. These materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength).

In the synthesis of these hybrids, diethylfluoroisopropoxysilane can be co-polymerized with other organosilanes or organic monomers. The hydrolysis and condensation of the isopropoxy group allow for the formation of an inorganic siloxane backbone, while the stable ethyl and fluorine-containing groups provide organic functionality. This results in a molecularly-dispersed composite material with enhanced properties. For example, the incorporation of diethylfluoroisopropoxysilane can improve the thermal and oxidative stability of a polymer, as well as enhance its surface properties.

Surface Modification and Coating Technologies

The dual reactivity of diethylfluoroisopropoxysilane makes it an effective agent for modifying the surfaces of various materials, leading to improved performance in a range of applications.

Adhesion Promotion and Interface Engineering

A significant application of diethylfluoroisopropoxysilane is as an adhesion promoter, or coupling agent, at the interface between organic and inorganic materials. researchgate.net The isopropoxy group can react with hydroxyl groups present on the surface of inorganic substrates like glass, metal oxides, and minerals. This reaction forms a covalent bond between the silane (B1218182) and the substrate. The non-hydrolyzable ethyl and fluoro groups are then oriented away from the surface, creating an organophilic layer that can chemically bond or physically entangle with an organic polymer matrix.

This molecular bridge at the interface significantly improves the adhesion between the two dissimilar materials, leading to enhanced mechanical properties and durability of composite materials. This is crucial in applications such as fiber-reinforced plastics and advanced coatings. researchgate.net

Development of Specialized Functionalized Surfaces

The unique combination of ethyl and fluoro groups allows for the creation of surfaces with specialized functionalities. By treating a substrate with diethylfluoroisopropoxysilane, a surface can be rendered hydrophobic (water-repellent) due to the presence of the organic groups. The fluorine atom, in particular, contributes to a low surface energy, which enhances this effect.

Such functionalized surfaces are valuable in a variety of applications, including the development of anti-fouling coatings, moisture-resistant barriers, and low-friction surfaces. The ability to precisely control the surface chemistry at a molecular level opens up possibilities for designing materials with tailored wetting, optical, and tribological properties.

Integration in Nanomaterials Fabrication

The role of diethylfluoroisopropoxysilane extends into the realm of nanotechnology, where it is utilized in the synthesis and surface modification of nanomaterials.

In the fabrication of nanoparticles, such as silica or metal oxide nanoparticles, diethylfluoroisopropoxysilane can be used as a co-precursor in a sol-gel or microemulsion synthesis. Its incorporation allows for the in-situ functionalization of the nanoparticles, controlling their size, stability, and surface chemistry. The organic groups on the surface of the nanoparticles can prevent agglomeration and improve their dispersibility in various solvents and polymer matrices.

Role in the Synthesis of Silicon Nanoparticles or Nanocomposites

In bottom-up synthesis methods, fluoroalkoxysilanes are often co-hydrolyzed and co-condensed with other silicon precursors, such as tetraethyl orthosilicate (B98303) (TEOS). nih.gov This process allows for the direct incorporation of fluorinated functionalities into the silica nanoparticle structure as it forms. The Stöber process, a well-established method for synthesizing monodisperse silica nanoparticles, can be adapted to include fluoroalkylsilanes in the reaction mixture. nih.govcore.ac.uk This results in the formation of fluorinated silica nanoparticles (F-SiNPs) with tailored sizes and fluorine content. nih.govcore.ac.uk

For instance, research has demonstrated the synthesis of monodisperse fluorinated silica nanoparticles by functionalizing silica nanoparticles, originally synthesized via the Stöber process, with a fluoroalkylsilane in an ethanolic solution. nih.govcore.ac.uk This post-synthesis functionalization is a "top-down" approach where pre-existing silica nanoparticles are surface-modified. nih.gov The hydrolysis of the fluoroalkoxysilane leads to the formation of silanol groups which then condense with the silanol groups present on the surface of the silica nanoparticles, creating stable covalent Si-O-Si bonds. nih.govnih.gov

A variety of fluoroalkoxysilanes are used in these processes, including:

Fluoroalkyltrialkoxysilanes like (tridecafluoro-1,1,2,2-tetrahydrooctyl)triethoxysilane (FAS17). core.ac.uk

Mixtures of different silanes, such as a fluorinated vinyltrimethoxysilane (B1682223) oligomer co-hydrolyzed with N-(3-triethoxysilylpropyl)gluconamide, to create F-SiNPs with varying properties. nih.gov

Perfluorooctyltriethoxysilane (PFOTES) and vinyltriethoxysilane (B1683064) (VETS) have been used to modify nano-SiO2 particles through hydrolysis and condensation reactions. iwaponline.com

The synthesis conditions, such as the molar ratio of reactants, can be adjusted to control the size and properties of the resulting fluorinated nanoparticles. core.ac.uk

Tailoring Surface Properties of Nanomaterials

The primary reason for incorporating fluoroalkoxysilanes in nanoparticle synthesis is to precisely tailor the surface properties of the resulting nanomaterials. The presence of the fluorinated alkyl chains on the nanoparticle surface dramatically lowers the surface energy. sinosil.comresearchgate.net

This modification leads to several desirable properties:

Superhydrophobicity and Oleophobicity: Surfaces coated with fluorinated nanoparticles exhibit extreme water and oil repellency. sinosil.comresearchgate.net Research has shown that thin films made from fluorinated silica nanoparticles can achieve water contact angles greater than 150°, classifying them as superhydrophobic. nih.govcore.ac.uk The combination of the nanoscale roughness provided by the nanoparticles and the low surface energy of the fluorinated chains is key to achieving this effect. researchgate.net

Anti-icing and Anti-fouling Properties: The low surface energy and water repellency prevent the adhesion of ice and inhibit the attachment of microorganisms, leading to anti-icing and anti-fouling surfaces. sinosil.com

Chemical Resistance: The strong carbon-fluorine bonds in the fluoroalkyl groups provide excellent resistance to chemical attack, including from acids and alkaline solutions, as well as UV degradation. sinosil.comacs.org

The effectiveness of the surface modification depends on factors like the type of fluoroalkoxysilane used (mono-, di-, or trifunctional), the reaction conditions, and the density of the fluorinated chains on the nanoparticle surface. researchgate.net Studies have shown that the size of the fluorinated silica nanoparticles used in a coating influences the surface roughness and, consequently, the water contact angle. nih.govcore.ac.uk

Fluoroalkoxysilane UsedNanoparticle TypeResulting Surface PropertyKey FindingReference
Fluoroalkylsilane (FAS17)Silica NanoparticlesSuperhydrophobicityAchieved a water contact angle of 151° with nanoparticles of a critical size (119 ± 12 nm), which increased to 162° with larger particles (169 ± 8 nm). core.ac.uk
1H, 1H, 2H, 2H-perfluorooctyltriethoxysilane (PFOTES)Silica NanoparticlesSuperhydrophobicity and OleophobicitySuccessfully modified hydrophilic natural fibers to be superhydrophobic, improving their compatibility with polymer matrices. researchgate.net
Fluorinated vinyltrimethoxysilane oligomerSilica NanoparticlesFunctionalized NanoparticlesDemonstrated a "bottom-up" co-hydrolysis method to synthesize F-SiNPs. nih.gov
1H, 1H, 2H, 2H-perfluorooctanyltriethoxysilane (PFTS)Nano-SiO2SuperhydrophobicityCo-modification with VETS resulted in a superhydrophobic coating with a water contact angle over 155°. iwaponline.com

Utilization in Advanced Composite Materials

Fluoroalkoxysilanes serve as critical coupling agents and surface modifiers in the fabrication of advanced composite materials, particularly those with polymer matrices. Their bifunctional nature allows them to form a durable bridge between inorganic fillers or reinforcements (like glass or silica) and the organic polymer matrix. researchgate.net

Interfacial Reinforcement in Polymer Composites

The performance of a composite material is heavily dependent on the strength and stability of the interface between the reinforcement and the polymer matrix. mdpi.com A weak interface can lead to premature failure of the composite. Fluoroalkoxysilanes enhance this interfacial adhesion through a dual chemical action. researchgate.net

First, the alkoxysilane end of the molecule hydrolyzes to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl (-OH) groups on the surface of inorganic fillers like silica or glass fibers, forming strong, covalent oxane bonds (Si-O-Filler). researchgate.net

Second, the fluoroalkyl portion of the silane, being hydrophobic, has a greater affinity for the often hydrophobic polymer matrix compared to the hydrophilic surface of an untreated filler. researchgate.net This improved compatibility reduces moisture absorption at the interface, a common cause of degradation in composites. nih.govelsevierpure.com In some cases, the organic functionality of the silane can also react with the polymer matrix during curing, forming a continuous chemical link across the interface. researchgate.net

By creating a strong, stable, and moisture-resistant interface, fluoroalkoxysilanes effectively transfer stress from the flexible polymer matrix to the high-strength reinforcement, thereby significantly reinforcing the composite material. researchgate.netnih.gov

Enhancement of Mechanical and Thermal Stability

The improved interfacial bonding directly translates to an enhancement of the composite's mechanical and thermal properties.

Mechanical Stability: Studies on dental composites have shown that treating silica fillers with a mixture of a standard silane (like 3-methacryloyloxypropyltrimethoxysilane) and a fluoroalkyltrimethoxysilane results in significantly higher long-term hydrolytic stability and tensile strength. nih.govelsevierpure.com After 1800 days of water immersion, composites containing fluoroalkylsilanes retained their tensile strength far better than those without. nih.govelsevierpure.com The hydrophobic nature of the fluorinated interface prevents water from attacking the filler-matrix bond, which is a primary mechanism of mechanical degradation over time. nih.govelsevierpure.com The incorporation of 1H,1H,2H,2H-perfluorooctyltriethoxysilane (PFOTES) into a sol-gel coating was also found to significantly enhance elasticity and impact resistance. itu.edu.tr

FluoroalkoxysilaneComposite SystemProperty EnhancedResearch FindingReference
Tridecafluorooctyl-trimethoxysilaneDental Resin with Silica FillerHydrolytic and Mechanical StabilitySignificantly higher tensile strength after 1800 days of water immersion compared to non-fluorinated silane. nih.govelsevierpure.com
Heptadecafluorodecyl-trimethoxysilaneDental Resin with Silica FillerHydrolytic and Mechanical StabilityNo significant difference in tensile strength between fresh samples and those aged for 1800 days in water. nih.govelsevierpure.com
1H, 1H, 2H, 2H-perfluorooctyltriethoxysilane (PFOTES)Natural Fiber/Polypropylene CompositeInterfacial ReinforcementModified the hydrophilic fiber surface to be superhydrophobic, improving compatibility with the hydrophobic polymer matrix. researchgate.net
1H,1H,2H,2H-perfluorooctyltriethoxysilane (PFOTES)Sol-gel coating on steel and glassMechanical PropertiesSignificantly increased elasticity, impact resistance, and resistance to deformation. itu.edu.tr
Fluorocarbon silane coupling agentFluorosilicone/Aluminum TrihydrateThermal StabilityComposites showed stable shear strength after aging for 1000 hours at -55 °C and 150 °C. nih.gov

Future Research Directions and Interdisciplinary Perspectives

Exploration of New Synthetic Pathways for Analogous Compounds

The development of novel fluorosilanes and their analogs is critical for accessing new materials with tailored properties. Current research emphasizes the creation of efficient, scalable, and versatile synthetic methods. A significant trend is the move towards late-stage functionalization, where fluorine-containing groups are introduced at the final steps of a synthesis. This approach allows for the rapid diversification of complex molecules.

Future exploration in this area will likely focus on several key strategies:

Novel Fluorinating Reagents: The design of new reagents that can deliver fluorine or fluoroalkyl groups with high selectivity and under mild conditions is a primary goal.

Catalytic Methods: Transition-metal catalysis and organocatalysis are being increasingly employed to facilitate the formation of C-F and Si-F bonds in a controlled manner.

Flow Chemistry: Continuous flow manufacturing processes offer advantages in terms of safety, scalability, and control over reaction parameters for fluorination reactions, which can often be highly energetic.

Bio-inspired Synthesis: Harnessing enzymatic or chemo-enzymatic strategies could provide environmentally benign pathways to chiral and complex fluorinated organosilanes.

A summary of emerging synthetic strategies is presented below.

Synthetic StrategyDescriptionPotential AdvantagesAssociated Challenges
Late-Stage FluorinationIntroduction of fluorine or fluorinated groups at a late step in the synthesis of a complex molecule.Allows for rapid creation of a library of analogs from a common intermediate.Requires highly selective reagents that do not interfere with other functional groups.
Decarboxylative FunctionalizationUtilizes readily available carboxylic acids as precursors to introduce fluorine-containing substituents.High accessibility of starting materials; applicable to sp³-rich systems.Can suffer from low stereoselectivity due to the radical nature of the process.
C-H FunctionalizationDirect conversion of a carbon-hydrogen bond to a carbon-fluorine or carbon-fluoroalkyl bond.Atom-economical and avoids the need for pre-functionalized substrates.Often requires directing groups and can face challenges with regioselectivity.
Use of Fluorinated Building BlocksIncorporating small, pre-fluorinated molecules into a larger molecular framework.A reliable and dominant approach that provides straightforward access to target molecules.The range of commercially available building blocks can be limited.

Integration with Advanced Manufacturing Technologies

Fluorosilanes are integral to advanced manufacturing due to their ability to function as surface modifiers and coupling agents. Their integration with modern technologies allows for the creation of high-performance materials and components.

Surface Engineering: In industries like electronics and aerospace, fluorosilanes are used to create surfaces that are hydrophobic (water-repellent), oleophobic (oil-repellent), and resistant to fouling. bohrium.comresearchgate.net These properties are crucial for protecting sensitive components from environmental damage and improving their longevity and reliability. researchgate.net For example, they are used as anti-fingerprint and water-repellent additives for mobile phone screens and camera lenses. bohrium.com

Adhesion Promotion: As coupling agents, fluorosilanes form a durable chemical bridge between inorganic substrates (like glass, ceramics, or metals) and organic polymers. bohrium.com This enhances the adhesion and durability of coatings, sealants, and composites, which is critical in the automotive, construction, and aerospace sectors.

Sol-Gel Processes: Fluorosilanes are utilized as auxiliaries in sol-gel systems to produce hybrid organic-inorganic coatings with exceptional properties, including excellent UV and weather resistance. bohrium.com

Micro and Nano-fabrication: The ability of fluoroalkylsilanes to form self-assembled monolayers is being exploited in nano-fabrication to create patterned surfaces with specific functionalities, essential for developing next-generation sensors and electronic devices.

Development of Structure-Reactivity Relationships for Fluorosilanes

A fundamental understanding of the relationship between the molecular structure of fluorosilanes and their chemical reactivity is essential for designing new compounds and predicting their behavior. The Si-F bond is one of the strongest single bonds in chemistry, which makes fluorosilanes very stable. However, the bond's high polarity also makes it susceptible to cleavage under specific conditions.

Theoretical and computational studies are key to elucidating these relationships. For instance, studies on the hydrolysis of fluorosilanes show that the energy barriers for reaction are considerably higher than for analogous chlorosilanes, predicting a slower reaction rate. Unlike chlorosilanes, where the presence of hydroxyl groups significantly accelerates further hydrolysis, this effect is much less pronounced for fluorosilanes.

Future research will likely involve:

Computational Modeling: Using Density Functional Theory (DFT) and other methods to model reaction pathways and transition states for a wide range of fluorosilane structures.

Kinetic Studies: Performing detailed experimental kinetic analyses to validate theoretical predictions and quantify the effects of different substituents on reaction rates.

In-situ Spectroscopy: Employing advanced spectroscopic techniques to observe reaction intermediates and gain deeper insight into reaction mechanisms.

A comparative look at relevant silicon bonds highlights the unique nature of the Si-F bond.

Bond TypeApproximate Bond Energy (kJ/mol)Reactivity Toward HydrolysisKey Characteristics
Si-F~638–697Thermodynamically unfavorable; high activation energy.Extremely strong and highly polarized.
Si-O~512–570Product of silane (B1218182) hydrolysis.Forms stable siloxane networks.
Si-Cl~381-471Thermodynamically favorable; lower activation energy than Si-F.Highly reactive and readily hydrolyzed.
Si-C~301-318Generally stable to hydrolysis.Forms the backbone of organosilicon compounds.

Cross-Disciplinary Research in Advanced Materials and Chemical Technologies

The unique properties of fluorosilanes position them at the intersection of multiple scientific and engineering disciplines. Their continued development and application rely on collaborative research spanning chemistry, materials science, physics, and engineering.

Cross-disciplinary research efforts are focused on several key areas:

Advanced Coatings: Collaboration between chemists and materials scientists is leading to the development of "smart" coatings with properties like self-cleaning, anti-icing, and anti-graffiti capabilities for applications in construction, transportation, and energy. bohrium.comresearchgate.net

Biomaterials: In biomedical engineering, fluorosilanes are being investigated for surface modification of medical implants to reduce biofouling and improve biocompatibility.

Textiles and Fibers: Research is underway to apply fluorosilane treatments to natural and synthetic fibers to create high-performance textiles that are water-repellent, stain-resistant, and durable. bohrium.com

Environmental Applications: The hydrophobic properties of fluorosilane-treated materials are being explored for applications such as oil-water separation and membrane technologies for water purification.

The broad applicability of fluorosilanes across various technological fields underscores the importance of an interdisciplinary approach to future research.

Research FieldSpecific Application AreaContribution of Fluorosilanes
Materials ScienceProtective coatings for glass, metal, and ceramics. bohrium.comProvide hydrophobicity, oleophobicity, and resistance to UV radiation and chemicals. bohrium.comresearchgate.net
ElectronicsMoisture barriers for circuit boards and electronic components. Enhance reliability and lifespan by preventing corrosion and electrical failure.
ConstructionSurface protection for concrete, stone, and marble. researchgate.netbohrium.comImpart water repellency and anti-fouling properties, preventing weathering and microbial growth. researchgate.net
Automotive & MarineHigh-performance coatings for vehicle bodies and ship hulls.Reduce drag, prevent corrosion, and create easy-to-clean surfaces.
Chemical TechnologySynthesis of fluorosilicone fluids and resins. bohrium.comServe as essential raw materials for specialty polymers with high thermal and chemical stability. bohrium.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.